(3R,10R)-1,8-diazatricyclo[8.4.0.03,8]tetradecane-2,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-Octahydrodipyrido[1,2-a:1’,2’-d]pyrazine-6,12(2H,6aH)-dione is a heterobicyclic compound with significant pharmacological potential. This compound is part of the octahydro-2H-pyrazino[1,2-a]pyrazine family, which has been extensively studied for its pharmacophoric properties .
Métodos De Preparación
The synthesis of cis-Octahydrodipyrido[1,2-a:1’,2’-d]pyrazine-6,12(2H,6aH)-dione involves several steps. One of the most efficient methods is a serendipitous one-pot synthesis, which involves the displacement of a nitro group during a nitro-Mannich reaction . This method represents the shortest access to this pharmacologically relevant heterobicyclic system. Other methods include multi-step syntheses starting from various precursors such as ethyl 1,4-dibenzylpiperazine-2-carboxylate .
Análisis De Reacciones Químicas
cis-Octahydrodipyrido[1,2-a:1’,2’-d]pyrazine-6,12(2H,6aH)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include nitro-Mannich reagents, HBr for detosylation, and other specific reagents depending on the desired transformation . The major products formed from these reactions are typically derivatives of the original compound, which can be further modified for specific pharmacological applications .
Aplicaciones Científicas De Investigación
This compound has been extensively investigated in medicinal chemistry for its potential as a pharmacophore. It has been studied as a putative β-turn mimetic and as a 5-HT2C receptor agonist . Additionally, derivatives of this compound have been patented as IgE inhibitors and have shown inhibitory activity against renal outer medullary potassium channels, ubiquitin-specific peptidase 30, and the lung adenocarcinoma-related mutant oncogene KRASG12C .
Mecanismo De Acción
The mechanism of action of cis-Octahydrodipyrido[1,2-a:1’,2’-d]pyrazine-6,12(2H,6aH)-dione involves its interaction with specific molecular targets such as the 5-HT2C receptor, renal outer medullary potassium channels, and ubiquitin-specific peptidase 30 . These interactions lead to various pharmacological effects, including inhibition of IgE and modulation of potassium channels, which are crucial for its therapeutic potential .
Comparación Con Compuestos Similares
Similar compounds in the octahydro-2H-pyrazino[1,2-a]pyrazine family include derivatives with different substituents on the pyrazine ring. These compounds share similar pharmacophoric properties but differ in their specific pharmacological activities and targets . The uniqueness of cis-Octahydrodipyrido[1,2-a:1’,2’-d]pyrazine-6,12(2H,6aH)-dione lies in its specific interactions with the 5-HT2C receptor and its potential as an IgE inhibitor .
Propiedades
Fórmula molecular |
C12H18N2O2 |
---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
(3R,10R)-1,8-diazatricyclo[8.4.0.03,8]tetradecane-2,9-dione |
InChI |
InChI=1S/C12H18N2O2/c15-11-9-5-1-3-7-13(9)12(16)10-6-2-4-8-14(10)11/h9-10H,1-8H2/t9-,10-/m1/s1 |
Clave InChI |
DVUOUKHMQDFLFQ-NXEZZACHSA-N |
SMILES isomérico |
C1CCN2[C@H](C1)C(=O)N3CCCC[C@@H]3C2=O |
SMILES canónico |
C1CCN2C(C1)C(=O)N3CCCCC3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.